molecular formula C8H7N3OS B13116578 Benzo[d]thiazole-6-carbohydrazide

Benzo[d]thiazole-6-carbohydrazide

Cat. No.: B13116578
M. Wt: 193.23 g/mol
InChI Key: NJTUYMHQKZIDEJ-UHFFFAOYSA-N
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Description

Benzo[d]thiazole-6-carbohydrazide is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are found in many natural and medicinal products. The structure of this compound includes a benzene ring fused with a thiazole ring and a carbohydrazide group at the 6th position, making it a compound of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]thiazole-6-carbohydrazide typically involves the reaction of 2-aminothiophenol with carbonyl compounds under specific conditions. One common method includes the use of ethyl glyoxylate in the presence of a micellar solution of sodium dioctyl sulfosuccinate . The reaction conditions often involve heating and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Benzo[d]thiazole-6-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .

Mechanism of Action

The mechanism of action of Benzo[d]thiazole-6-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Benzo[d]thiazole-6-carbohydrazide include:

Uniqueness

This compound is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity. Its carbohydrazide group at the 6th position differentiates it from other benzothiazole derivatives and contributes to its unique properties .

Properties

IUPAC Name

1,3-benzothiazole-6-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3OS/c9-11-8(12)5-1-2-6-7(3-5)13-4-10-6/h1-4H,9H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTUYMHQKZIDEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NN)SC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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